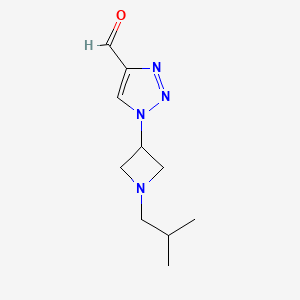
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through a multi-step process. One common method involves the formation of the azetidine ring followed by the introduction of the triazole moiety. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using common reagents like halogens or nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Aplicaciones Científicas De Investigación
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-methanol
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-amine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of azetidine and triazole rings with an aldehyde functional group, which can impart distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H16N4O |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-[1-(2-methylpropyl)azetidin-3-yl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N4O/c1-8(2)3-13-5-10(6-13)14-4-9(7-15)11-12-14/h4,7-8,10H,3,5-6H2,1-2H3 |
Clave InChI |
JOXJYNBJLZCGOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CC(C1)N2C=C(N=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
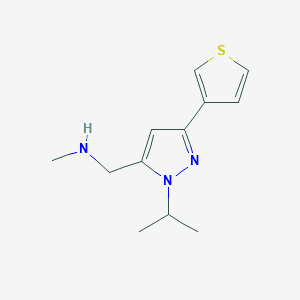
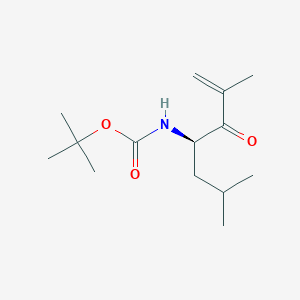
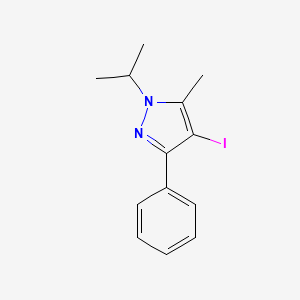

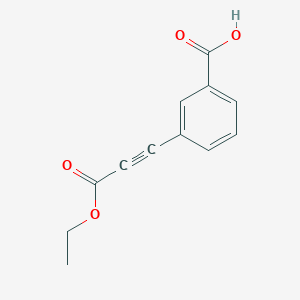
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)

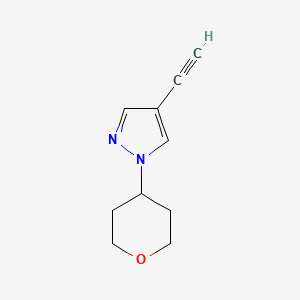
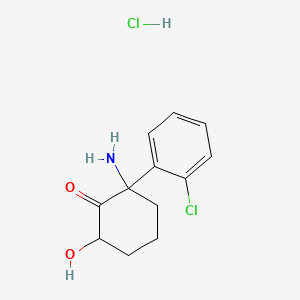
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
